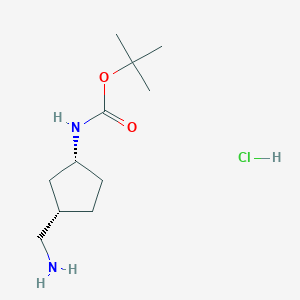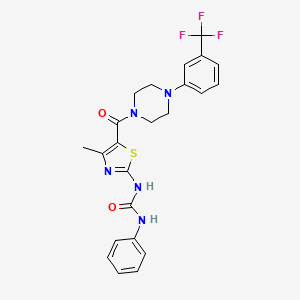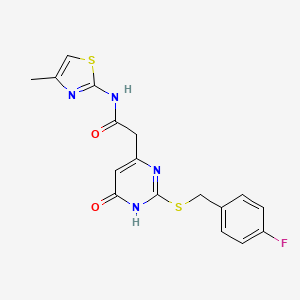![molecular formula C26H21N5O2S B2729725 (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 314758-49-1](/img/structure/B2729725.png)
(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C26H21N5O2S and its molecular weight is 467.55. The purity is usually 95%.
BenchChem offers high-quality (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research on pyrazoline and thiazole derivatives often focuses on their synthesis, characterization, and evaluation for various biological activities. For example, studies have reported on the design and synthesis of pyrazolines based thiazolidin-4-one derivatives, aiming to explore their potential as anticancer and HIV agents. These compounds have been synthesized through various chemical reactions and characterized using spectroscopic techniques to confirm their structures (Patel et al., 2013).
Antimicrobial and Antifungal Activities
Many studies have evaluated the antimicrobial and antifungal activities of pyrazoline and thiazole derivatives. For instance, compounds with thiazole and pyrazoline structures have been tested for their antibacterial and antifungal effects, showing promising results against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Mori et al., 2021).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies are crucial for understanding the interaction of chemical compounds with biological targets. Research involving pyrazoline and thiazole derivatives has utilized these methods to predict their binding affinities towards specific enzymes or receptors, which can help in the rational design of drugs with improved efficacy and selectivity. For example, docking studies of thiazole derivatives have provided insights into their potential mechanisms of action and interactions with bacterial DNA gyrase, suggesting their use in treating microbial diseases (Viji et al., 2020).
Anticancer and Antitumor Applications
Several pyrazoline and thiazole derivatives have been explored for their anticancer and antitumor activities. Studies have synthesized novel compounds and evaluated their efficacy against various cancer cell lines, revealing some compounds with significant inhibitory effects. This highlights the potential of such derivatives in cancer research and therapy development (Gomha et al., 2016).
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(3-methylphenyl)diazenyl]-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2S/c1-17-7-6-10-20(15-17)28-29-24-23(19-8-4-3-5-9-19)30-31(25(24)32)26-27-22(16-34-26)18-11-13-21(33-2)14-12-18/h3-16,30H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJCOHBOLQPDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2729642.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2729645.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid](/img/structure/B2729650.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2729654.png)
![2-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2729657.png)
![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2729658.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2729659.png)

![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2729661.png)
![(4-((4-bromobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2729662.png)

